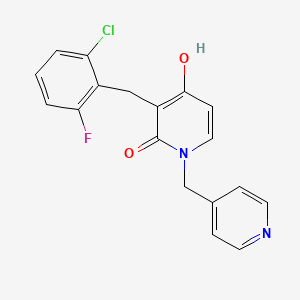

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone

Beschreibung

Eigenschaften

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(pyridin-4-ylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c19-15-2-1-3-16(20)13(15)10-14-17(23)6-9-22(18(14)24)11-12-4-7-21-8-5-12/h1-9,23H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBHIVOECRZCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)CC3=CC=NC=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Construction of the Pyridinone Core

The pyridinone scaffold is typically synthesized via condensation and cyclization reactions involving β-ketoesters, malonates, or related precursors with nitrogen-containing reagents. Several efficient methods have been reported for synthesizing 4-hydroxy-2-pyridinone derivatives:

- Condensation of ethyl acetoacetate with aqueous ammonia to form imino esters, followed by reaction with diethyl malonate, yielding 4-hydroxy-2-pyridinone-3-carboxylates.

- Treatment of chlorocarbonyl phenyl ketenes with enaminones under reflux conditions to afford trisubstituted 2(1H)-pyridinones rapidly and conveniently.

- One-pot tandem reactions of nitriles with ethyl bromoacetate in tetrahydrofuran (THF) via Blaise reaction intermediates, leading to various 2-pyridinone derivatives with broad functional group tolerance.

These methods demonstrate the versatility of pyridinone ring construction, which can be adapted for the target compound by selecting appropriate substituents.

Introduction of the 2-Chloro-6-fluorobenzyl Group at the 3-Position

The benzyl substituent bearing chloro and fluoro substituents is generally introduced by nucleophilic substitution or alkylation reactions on the pyridinone core:

- Nucleophilic substitution of a halogenated pyridinone intermediate with 2-chloro-6-fluorobenzyl halide under basic conditions can install the benzyl group at the 3-position.

- Alternatively, benzylation via Friedel-Crafts alkylation or related electrophilic aromatic substitution methods may be employed if the pyridinone ring is suitably activated.

Attachment of the 4-Pyridinylmethyl Group at the 1-Position

The 1-position substitution with a 4-pyridinylmethyl moiety is typically achieved through:

- N-alkylation of the pyridinone nitrogen using 4-pyridinylmethyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.

- This reaction generally proceeds under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Detailed Preparation Procedure (Hypothetical Based on Analogous Methods)

| Step | Reaction Description | Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-hydroxy-2-pyridinone core | Condensation of ethyl acetoacetate with aqueous ammonia, followed by reaction with diethyl malonate; reflux in ethanol or toluene | Formation of 4-hydroxy-2-pyridinone intermediate |

| 2 | Introduction of 3-(2-chloro-6-fluorobenzyl) substituent | Reaction of pyridinone intermediate with 2-chloro-6-fluorobenzyl bromide under basic conditions (K2CO3, DMF, reflux) | Benzylation at 3-position to yield 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-pyridinone |

| 3 | N-alkylation at 1-position with 4-pyridinylmethyl group | Treatment of intermediate with 4-pyridinylmethyl chloride/bromide and base (NaH or K2CO3) in DMF at elevated temperature | Formation of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone |

Research Findings and Optimization Notes

- The Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide (DMF) has been reported to chlorinate pyridazinone derivatives selectively, which may be adapted for preparing halogenated benzyl intermediates.

- Purification of intermediates and final products typically involves recrystallization from solvents such as isopropanol or ethanol , yielding high purity crystalline compounds with good yields (up to 80% in related systems).

- The choice of solvent and base is critical for achieving selective alkylation without over-alkylation or side reactions; polar aprotic solvents like DMF favor efficient nucleophilic substitution.

- Tandem or one-pot reactions have been developed for pyridinone synthesis to improve efficiency and reduce steps, which could be explored for this compound to optimize scalability.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like amines or ethers.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine: Investigated for therapeutic uses, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Wirkmechanismus

The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyridinone Derivatives with Halogenated Benzyl Groups

3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone (CAS: 478045-91-9)

- Structural Differences : Replaces 2-chloro-6-fluorobenzyl with 2,4-dichlorobenzyl .

- Properties : Molecular weight 361.22 g/mol , slightly lower than the target compound. Predicted density: 1.460 g/cm³ ; boiling point: 573.2°C .

Ciclopirox (6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone)

- Structural Differences : Features a cyclohexyl group at position 6 and lacks the pyridinylmethyl substituent.

- Pharmacological Relevance : Used in treating congenital erythropoietic protoporphyria. Its phosphorylated prodrug (CPXpom) enhances cellular uptake, demonstrating how structural modifications (e.g., phosphate esterification) improve bioavailability .

Pyridinones with Alternative Core Modifications

3-Cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones

- Structural Differences: Incorporates a cyano group at position 3 and phenyl rings at positions 4 and 4.

- Properties: High melting points (244–330°C) indicate strong crystalline stability. Example: 3-cyano-4-(4-cyanophenyl)-6-phenyl-2(1H)-pyridinone (m.p. 323–325°C) .

- Functional Implications: The cyano group may enhance electron-withdrawing effects, influencing reactivity in synthetic pathways.

(Z)-1-(2-Chloro-6-fluorobenzyl)-4-(4-dimethylaminobenzylidene)-5-thioxoimidazolidin-2-one (LPSF/PTS10)

Substituent-Driven Property Variations

3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone

- Structural Differences: Substitutes 4-pyridinylmethyl with a nitro-pyridinylamino group.

- Properties: Higher molecular weight (390.75 g/mol) and topological polar surface area (111 Ų) due to nitro and amino groups, suggesting improved water solubility but reduced membrane permeability .

3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone

Data Table: Key Structural and Physicochemical Comparisons

Biologische Aktivität

Overview

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone is a synthetic organic compound belonging to the class of hydroxypyridones. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. Its structural features, including halogen substitutions and a hydroxypyridinone core, contribute to its unique chemical properties and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₄ClFN₂O₂

- Molecular Weight : 344.78 g/mol

- CAS Number : 477860-55-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site, thereby modulating various cellular pathways. The presence of the hydroxyl group enhances its reactivity and potential for bioactivity.

Biological Activities

The compound has been investigated for several biological activities:

- Antiviral Activity : Research indicates that derivatives of this compound demonstrate significant inhibitory effects against HIV-1. For example, compounds with similar structural features have shown picomolar activity against wild-type HIV-1 and clinically relevant mutants .

- Antimicrobial Properties : Hydroxypyridones are known for their antimicrobial effects, and this compound may exhibit similar properties due to its structural characteristics.

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit tumor growth, particularly in models involving various cancer cell lines. Its mechanism may involve the modulation of p53 pathways, which are crucial for cell cycle regulation and apoptosis .

Case Study 1: Antiviral Efficacy

A study explored the effects of 2-chloro-6-fluoro substitution in related pyrimidinones on HIV-1-infected cells. The findings revealed that compounds with these substitutions exhibited enhanced antiviral activity, suggesting that similar modifications in this compound could yield potent antiviral agents .

Case Study 2: Anticancer Activity

In a recent study, the antiproliferative effects of various pyridinone derivatives were evaluated against the SJSA-1 cell line. Compounds structurally related to this compound demonstrated significant inhibition of cell growth with IC50 values in the low micromolar range. This suggests potential for further development as anticancer therapeutics .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxylated aromatic ring | Antimicrobial |

| 2-Hydroxy-5-nitrobenzaldehyde | Nitro group on benzene | Antiviral |

| 6-Fluoro-4-hydroxyquinoline | Fluorine substitution | Antibacterial |

| This compound | Multiple halogen substituents | Antiviral, Anticancer |

Q & A

Basic Question: What are the key structural characterization techniques for confirming the identity of this compound?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to verify substituent positions (e.g., chloro-fluorobenzyl and pyridinylmethyl groups). Cross-reference chemical shifts with analogous pyridinone derivatives .

- Mass Spectrometry (MS): Confirm molecular weight (344.78 g/mol) via high-resolution MS (HRMS) to match the theoretical formula .

- X-ray Crystallography: Resolve crystalline structure to validate stereochemistry and intermolecular interactions (if single crystals are obtainable) .

Basic Question: What synthetic strategies are reported for derivatives of this pyridinone scaffold?

Methodological Answer:

Synthesis typically involves multi-step functionalization:

- Core Pyridinone Formation: Use condensation reactions between substituted benzyl halides (e.g., 2-chloro-6-fluorobenzyl chloride) and pyridine precursors under basic conditions .

- Substituent Introduction: Optimize nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for pyridinylmethyl groups) with catalysts like palladium .

- Intermediate Monitoring: Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .

Basic Question: How can researchers assess the compound’s purity and stability during storage?

Methodological Answer:

- Chromatographic Purity: Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities (<1% threshold) .

- Thermal Stability: Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures and hygroscopicity .

- Long-Term Storage: Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation and oxidation .

Advanced Question: How can reaction conditions be optimized to improve yields of halogenated pyridinone derivatives?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of halogenated intermediates .

- Catalytic Systems: Screen palladium/copper catalysts for coupling reactions; adjust ligand-to-metal ratios to suppress side reactions .

- Temperature Gradients: Optimize stepwise heating (e.g., 60°C for nucleation, 100°C for completion) to balance reaction rate and byproduct formation .

Advanced Question: What experimental approaches address contradictions in biological activity data for structurally similar pyridinones?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic substituent variations (e.g., replacing 4-pyridinylmethyl with morpholinopropyl) and compare IC values in target assays .

- Computational Docking: Use molecular dynamics simulations to predict binding affinities to proposed targets (e.g., kinase domains) and validate with mutagenesis studies .

- Metabolic Stability Assays: Compare hepatic microsomal degradation rates to rule out pharmacokinetic discrepancies .

Advanced Question: How can researchers resolve discrepancies between computational predictions and experimental solubility data?

Methodological Answer:

- In Silico Refinement: Recalculate logP and pKa values using advanced algorithms (e.g., COSMO-RS) that account for halogen-hydrogen bonding .

- Experimental Validation: Perform shake-flask solubility tests in buffered solutions (pH 1–7.4) and correlate with HPLC-measured partition coefficients .

- Co-solvent Screening: Test solubilizing agents (e.g., cyclodextrins) to improve bioavailability for in vivo studies .

Advanced Question: What strategies mitigate thermal degradation during high-temperature reactions involving this compound?

Methodological Answer:

- Protective Group Chemistry: Introduce tert-butyloxycarbonyl (Boc) groups to shield reactive hydroxyl or amine moieties during heating .

- Microwave-Assisted Synthesis: Reduce reaction time and thermal exposure using controlled microwave irradiation (e.g., 150°C for 10 minutes vs. 24-hour reflux) .

- In-Line Analytics: Implement real-time Fourier-transform infrared (FTIR) spectroscopy to detect degradation intermediates and adjust conditions dynamically .

Advanced Question: How to design a stability-indicating assay for forced degradation studies?

Methodological Answer:

- Stress Conditions: Expose the compound to acid (1M HCl), base (1M NaOH), peroxide (3% HO), and UV light (ICH Q1B guidelines) .

- Degradation Product Profiling: Use LC-MS/MS to identify major degradation pathways (e.g., hydrolysis of the pyridinone ring or dehalogenation) .

- Method Validation: Establish specificity, linearity, and robustness per ICH Q2(R1) criteria to ensure assay reliability .

Advanced Question: What mechanistic studies elucidate the compound’s role in modulating biological targets?

Methodological Answer:

- Kinetic Assays: Measure enzyme inhibition (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to determine and rates .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics and stoichiometry with purified target proteins .

- CRISPR-Cas9 Knockout Models: Validate target specificity in cell lines lacking the proposed receptor or enzyme .

Advanced Question: How can cross-disciplinary approaches resolve synthetic bottlenecks in scaling up this compound?

Methodological Answer:

- Flow Chemistry: Transition batch reactions to continuous flow systems to improve heat/mass transfer and reduce purification steps .

- Quality by Design (QbD): Apply statistical modeling (e.g., Design of Experiments) to identify critical process parameters (CPPs) for reproducibility .

- Green Chemistry Metrics: Optimize atom economy and solvent recovery to align with sustainability goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.